![molecular formula C20H22N2O2S B12542179 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)- CAS No. 651335-23-8](/img/structure/B12542179.png)
1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a sulfonyl group attached to a 4-methylphenyl ring and a pyrrolidinylmethyl group, making it a unique and interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)- typically involves multiple steps, starting with the formation of the indole core. The sulfonylation of the indole is achieved using sulfonyl chlorides under basic conditions. The pyrrolidinylmethyl group is introduced through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The indole core can interact with various receptors and enzymes, modulating their activity. The pyrrolidinylmethyl group may enhance the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(2-pyrrolidinylmethyl)-
- 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-pyrrolidinylmethyl)-
- 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-
Uniqueness
1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)- is unique due to the specific positioning of the pyrrolidinylmethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the indole core with the sulfonyl and pyrrolidinylmethyl groups provides a distinct set of properties that can be exploited in various applications.
Eigenschaften
CAS-Nummer |
651335-23-8 |
|---|---|
Molekularformel |
C20H22N2O2S |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
3-(4-methylphenyl)sulfonyl-1-(pyrrolidin-3-ylmethyl)indole |
InChI |
InChI=1S/C20H22N2O2S/c1-15-6-8-17(9-7-15)25(23,24)20-14-22(13-16-10-11-21-12-16)19-5-3-2-4-18(19)20/h2-9,14,16,21H,10-13H2,1H3 |
InChI-Schlüssel |
QEHROPQBIMVRSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC4CCNC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)-](/img/structure/B12542112.png)
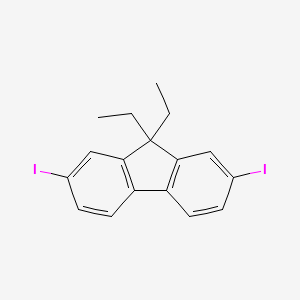
![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)piperidin-2-one](/img/structure/B12542117.png)
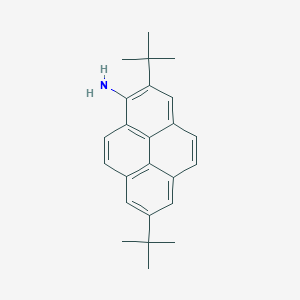
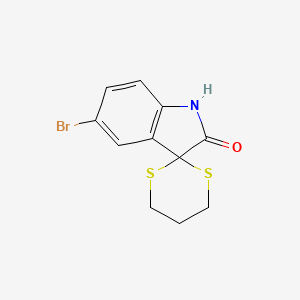
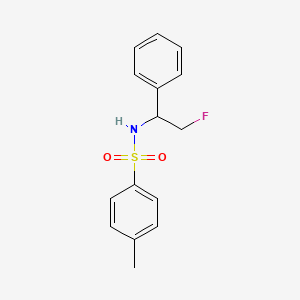
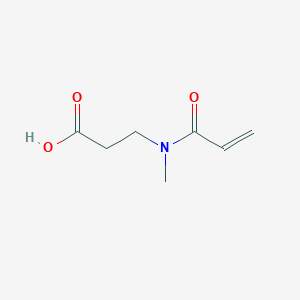
![2-[(Pentan-3-ylidene)amino]ethan-1-amine](/img/structure/B12542151.png)
![(E,E)-1,1'-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene)](/img/structure/B12542153.png)
![[4-(Chloromethyl)phenyl]sulfuramidous acid](/img/structure/B12542167.png)
![Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene-](/img/structure/B12542178.png)
